4-[(4-ethylpiperazin-1-yl)methyl]-5,7-dimethyl-2H-chromen-2-one
Description
4-[(4-Ethylpiperazin-1-yl)methyl]-5,7-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative featuring a 4-ethylpiperazine moiety linked to the coumarin core via a methylene bridge. Coumarins are naturally occurring or synthetic benzopyrone derivatives known for diverse biological activities, including anticoagulant, antimicrobial, and anticancer effects . This compound has been studied in the context of kinase inhibition and structure-activity relationship (SAR) analyses, particularly in comparison to analogs with modified piperazine groups or linker structures .
Properties
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]-5,7-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-4-19-5-7-20(8-6-19)12-15-11-17(21)22-16-10-13(2)9-14(3)18(15)16/h9-11H,4-8,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHYEUXZPBRNTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=O)OC3=CC(=CC(=C23)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-ethylpiperazin-1-yl)methyl]-5,7-dimethyl-2H-chromen-2-one typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized by cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Attachment of the Piperazine Derivative to the Benzopyran Core: The piperazine derivative is then reacted with a benzopyran precursor under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-ethylpiperazin-1-yl)methyl]-5,7-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Several studies have indicated that chromenone derivatives exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. Research has shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and growth .
- Antimicrobial Properties :
- Neuroprotective Effects :
Pharmacological Insights
-
Mechanism of Action :
- The mechanism by which 4-[(4-ethylpiperazin-1-yl)methyl]-5,7-dimethyl-2H-chromen-2-one exerts its effects involves interaction with specific molecular targets such as enzymes and receptors involved in cancer progression and microbial resistance. For instance, it may act as an inhibitor of certain kinases involved in tumor growth regulation .
-
Bioavailability and Metabolism :
- Studies on the pharmacokinetics of this compound indicate favorable absorption characteristics, making it a suitable candidate for further development as a therapeutic agent. Its metabolic profile suggests that it can be effectively processed by liver enzymes, which is crucial for its therapeutic efficacy .
Case Studies
- Anticancer Research :
-
Antimicrobial Testing :
- In vitro assays demonstrated that the compound exhibited potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were lower than those of conventional antibiotics, suggesting its potential as a new antimicrobial agent .
Data Tables
Mechanism of Action
The mechanism of action of 4-[(4-ethylpiperazin-1-yl)methyl]-5,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-[(4-ethylpiperazin-1-yl)methyl]-5,7-dimethyl-2H-chromen-2-one and structurally related coumarin derivatives:
Key Comparative Insights :
Arylpiperazine derivatives (e.g., methoxyphenyl or fluorophenyl) exhibit stronger receptor binding (e.g., 5-HT1A antagonism) due to aromatic interactions but may face metabolic instability .
Linker Modifications :
- Methylene bridges (as in the target compound) provide rigidity, whereas alkyloxy linkers (e.g., pentyloxy in ) enhance flexibility, improving interactions with deeper binding pockets in targets like serotonin receptors .
Electronic and Pharmacokinetic Effects :
- Hybridization with thiophene-triazole () introduces electron-rich regions, enhancing interactions with viral proteases like PLpro but reducing gastrointestinal absorption compared to simpler coumarin-piperazine derivatives .
- ADMET Profiles : The target compound’s ethylpiperazine likely results in moderate BBB penetration (similar to methoxyphenyl analogs in ), whereas hydroxy or acetyl groups () may reduce CNS activity .
Biological Activity :
Biological Activity
The compound 4-[(4-ethylpiperazin-1-yl)methyl]-5,7-dimethyl-2H-chromen-2-one is a derivative of the chromene class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₃₁N₃O₂
- Molecular Weight : 318.46 g/mol
- LogP : 3.7 (indicating moderate lipophilicity)
The compound features a chromenone core substituted with an ethylpiperazine moiety, which is essential for its biological interactions.
Research indicates that derivatives of chromenes exhibit various mechanisms of action, including:
- Inhibition of Carbonic Anhydrases (CAs) : Certain chromene derivatives have shown selective inhibition against tumor-associated isoforms such as hCA IX and XII, which are implicated in hypoxic tumors. The compound under study may share similar inhibitory properties due to its structural characteristics .
- Antioxidant Activity : Compounds in the chromene family have demonstrated antioxidant properties, which can mitigate oxidative stress and its related pathologies.
- Anti-inflammatory Effects : Substituents on the chromene structure can enhance anti-inflammatory activity, potentially making this compound useful in treating inflammatory diseases .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
| Activity | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Inhibition of hCA IX | Tumor-associated CA | 0.53 | |
| Inhibition of hCA XII | Tumor-associated CA | 0.47 | |
| Cytotoxicity against MCF-7 cells | Breast cancer cell line | 0.47 |
These results indicate that the compound exhibits significant inhibitory activity against key tumor-associated carbonic anhydrases and shows cytotoxic effects on breast cancer cells.
Case Study 1: Anticancer Activity
In a study evaluating various coumarin derivatives, the compound demonstrated potent activity against MCF-7 breast cancer cells with an IC50 value of 0.47 µM. This suggests that modifications in the chromene structure can lead to enhanced anticancer properties .
Case Study 2: Selective Inhibition of Carbonic Anhydrases
A comparative analysis of several chromene derivatives revealed that this compound selectively inhibited hCA IX and XII over cytosolic isoforms (hCA I and II), indicating its potential as a targeted therapeutic agent for hypoxic tumors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
